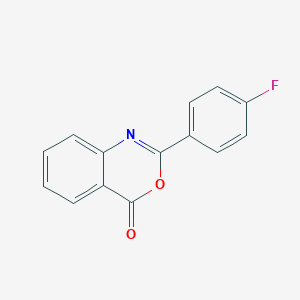

2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)-3,1-benzoxazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8FNO2/c15-10-7-5-9(6-8-10)13-16-12-4-2-1-3-11(12)14(17)18-13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWPIOVHFUGZTPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351752 | |

| Record name | 2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18600-51-6 | |

| Record name | 2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-FLUOROPHENYL)-4H-3,1-BENZOXAZIN-4-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one

Introduction: The Significance of the Benzoxazinone Scaffold

The 2-substituted 4H-3,1-benzoxazin-4-one scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development.[1] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and antiplatelet aggregation properties.[1] The specific compound, 2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one, incorporates a fluorophenyl group, a common substituent in modern pharmaceuticals that can enhance metabolic stability and binding affinity. This guide provides an in-depth exploration of the primary synthetic routes to this valuable compound, intended for researchers and professionals in the field of drug discovery and organic synthesis. We will delve into the mechanistic underpinnings of these methods, provide detailed experimental protocols, and offer insights into the practical considerations for each approach.

Core Synthetic Strategies: From Classical to Contemporary

The synthesis of this compound fundamentally relies on the formation of an amide bond between anthranilic acid and a 4-fluorobenzoyl moiety, followed by a cyclodehydration step to construct the benzoxazinone ring. The key variations in methodology lie in how this two-step sequence is orchestrated.

Method 1: The Classical Two-Step Approach via N-Acylation and Subsequent Cyclization

This foundational method involves the initial formation of N-(4-fluorobenzoyl)anthranilic acid, which is then isolated and subsequently cyclized to the target benzoxazinone.

Step 1: N-Acylation of Anthranilic Acid

The first step is a standard Schotten-Baumann reaction where the amino group of anthranilic acid is acylated using 4-fluorobenzoyl chloride. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

-

Causality of Experimental Choices:

-

Solvent: A solvent such as chloroform or dichloromethane is chosen for its ability to dissolve the starting materials and its inertness under the reaction conditions.

-

Base: A mild base like triethylamine or pyridine is used to scavenge the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.[2] Pyridine can also act as a nucleophilic catalyst.

-

Temperature: The reaction is often initiated at a low temperature (e.g., 0-5 °C) to control the exothermicity of the acylation and then allowed to proceed at room temperature to ensure completion.

-

Step 2: Cyclodehydration of N-(4-fluorobenzoyl)anthranilic acid

The intermediate N-acylanthranilic acid is then cyclized to form the benzoxazinone ring. This is an intramolecular condensation reaction where the carboxylic acid group reacts with the amide, eliminating a molecule of water.

-

Causality of Experimental Choices:

-

Dehydrating Agent: Various reagents can be employed to facilitate the removal of water and promote cyclization. Common choices include acetic anhydride, thionyl chloride, or trifluoroacetic anhydride.[3][4] Acetic anhydride is a widely used and cost-effective option. Thionyl chloride is also effective, converting the carboxylic acid to an acid chloride in situ, which is highly reactive towards the amide nitrogen.[3]

-

Temperature: Heating is typically required to provide the activation energy for the cyclization.

-

Experimental Protocol: Classical Synthesis

Part A: Synthesis of N-(4-fluorobenzoyl)anthranilic acid

-

In a 250 mL round-bottom flask, dissolve anthranilic acid (13.7 g, 0.1 mol) in 100 mL of chloroform.

-

Add triethylamine (11.1 g, 0.11 mol) to the stirred solution.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Add a solution of 4-fluorobenzoyl chloride (15.8 g, 0.1 mol) in 50 mL of chloroform dropwise over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1N HCl (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude N-(4-fluorobenzoyl)anthranilic acid. The product can be purified by recrystallization from ethanol/water.

Part B: Synthesis of this compound

-

To a flask containing N-(4-fluorobenzoyl)anthranilic acid (25.9 g, 0.1 mol), add acetic anhydride (50 mL).

-

Heat the mixture at reflux for 2 hours.

-

Allow the mixture to cool to room temperature. The product will often crystallize out.

-

Pour the reaction mixture into ice-cold water (200 mL) and stir vigorously for 30 minutes to hydrolyze the excess acetic anhydride.

-

Filter the solid precipitate, wash thoroughly with cold water, and then with a small amount of cold ethanol.

-

Dry the product in a vacuum oven to afford this compound.

Method 2: One-Pot Synthesis Strategies

One-pot syntheses are highly desirable as they reduce reaction time, minimize waste, and simplify purification.[1] Several effective one-pot methods for the synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones have been developed.

One-Pot Synthesis using a Cyanuric Chloride/DMF System

A particularly mild and efficient one-pot method utilizes an iminium cation, generated from cyanuric chloride and N,N-dimethylformamide (DMF), as a cyclizing agent.[2][5]

-

Mechanistic Insight: The reaction proceeds first by the N-acylation of anthranilic acid with 4-fluorobenzoyl chloride. Following this, the cyanuric chloride reacts with DMF to form a Vilsmeier-type reagent (an iminium cation). This electrophilic species activates the carboxylic acid group of the in-situ formed N-(4-fluorobenzoyl)anthranilic acid, facilitating a rapid intramolecular cyclodehydration under mild conditions.[2]

Experimental Protocol: One-Pot Synthesis with Cyanuric Chloride/DMF

-

To a stirred solution of anthranilic acid (4.11 g, 30 mmol) and triethylamine (4.6 mL, 33 mmol) in chloroform (100 mL), add 4-fluorobenzoyl chloride (4.75 g, 30 mmol).

-

Stir the mixture at room temperature for 2 hours.

-

In a separate flask, prepare the cyclizing agent by dissolving cyanuric chloride (5.53 g, 30 mmol) in DMF (50 mL). This may result in a slightly yellow solution.

-

Add the freshly prepared cyanuric chloride/DMF solution to the reaction mixture.

-

Continue stirring at room temperature for an additional 4 hours.

-

After the reaction is complete (monitored by TLC), evaporate the solvent in vacuo.

-

Pour the residue into a mixture of distilled water (200 mL) and ice.

-

Stir until a solid precipitate forms.

-

Filter the solid, wash with cold water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Quantitative Data Summary

| Method | Key Reagents | Temperature | Typical Yield | Advantages | Disadvantages |

| Classical Two-Step | 4-fluorobenzoyl chloride, Acetic Anhydride | Room temp, then reflux | Good to High | Well-established, reliable | Multi-step, requires isolation of intermediate |

| One-Pot (Cyanuric Chloride) | 4-fluorobenzoyl chloride, Cyanuric Chloride/DMF | Room Temperature | High (often >80%)[2] | Mild conditions, high yield, one-pot efficiency | Cyanuric chloride is a hazardous substance |

Visualizing the Synthesis

Diagram 1: Overall Synthetic Pathway

Caption: General synthetic route to this compound.

Diagram 2: One-Pot Workflow Logic

Caption: Logical flow of the one-pot synthesis method.

Conclusion and Future Perspectives

The synthesis of this compound can be achieved through both classical and modern synthetic methodologies. While the traditional two-step approach is robust and reliable, one-pot procedures, particularly those employing mild cyclodehydrating agents like the cyanuric chloride/DMF system, offer significant advantages in terms of efficiency, reaction conditions, and yield.[2][5] The choice of method will ultimately depend on the specific requirements of the research, including scale, available resources, and desired purity. As the demand for novel therapeutics continues to grow, the development of even more efficient, cost-effective, and environmentally benign methods for the synthesis of this important heterocyclic scaffold will remain an active area of research. Other advanced methods reported for the synthesis of the broader class of 2-aryl-benzoxazinones include copper-catalyzed decarboxylative coupling and palladium-catalyzed carbonylation, which may also be adaptable for this specific target molecule.[6][7]

References

- BenchChem. (2025). Application Notes and Protocols for the One-Pot Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones. BenchChem.

- Bain, D., & Smalley, R. (1968). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of The Chemical Society C: Organic.

- (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. PubMed Central.

- Organic Chemistry Portal. (n.d.). Benzoxazinone synthesis.

- Bain, D. I., & Smalley, R. K. (1968). Synthesis of 2-Substituted-4H-3,I -benzoxazin-4-ones. RSC Publishing.

- (1968). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society C.

- PrepChem.com. (n.d.). Synthesis of 2-(4'-fluorophenyl)-5-chloro-4H-3,1-benzoxazin-4-one.

- MDPI. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance.

- ResearchGate. (2025). Synthesis of 2-Aryl-4H-3,1-Benzoxazin-4-ones: A Class of a-Chymotrypsin Inhibitors.

- Benchchem. (2025). One-Pot Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones: Application Notes and Protocols.

- ResearchGate. (2025). (PDF) One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent.

- (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. uomosul.edu.iq [uomosul.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. Benzoxazinone synthesis [organic-chemistry.org]

- 7. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance [mdpi.com]

A Comprehensive Analysis for Drug Discovery Professionals

An In-Depth Technical Guide to 2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one

This guide serves as a technical deep-dive into the synthesis, properties, and potential therapeutic applications of this compound, a member of the promising benzoxazinone class of heterocyclic compounds. As a scaffold, benzoxazinones are of significant interest in medicinal chemistry due to their diverse and potent biological activities.[1][2][3] This document provides researchers, scientists, and drug development professionals with foundational knowledge, detailed experimental protocols, and field-proven insights into this specific molecule and its broader chemical family.

Core Compound Identity and Physicochemical Properties

This compound is a fused heterocyclic system resulting from the combination of a benzene ring and a 1,3-oxazin-6-one ring.[1][4] The substitution of a 4-fluorophenyl group at the 2-position is a key structural feature, often introduced to modulate pharmacokinetic and pharmacodynamic properties such as metabolic stability and target binding affinity.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | 2-(4-fluorophenyl)-3,1-benzoxazin-4-one | PubChem[5] |

| CAS Number | 18600-51-6 | PubChem[5], ChemicalBook[6] |

| Molecular Formula | C₁₄H₈FNO₂ | PubChem[5] |

| Molecular Weight | 241.22 g/mol | PubChem[5] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)F | PubChem[5] |

| Appearance | Crystalline solid (predicted) | General chemical knowledge |

| GHS Hazard | Harmful if swallowed, Causes serious eye irritation | PubChem[5] |

Synthesis of 2-Aryl-4H-3,1-benzoxazin-4-ones

The synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones is well-established, with the most common and direct route involving the acylation and subsequent cyclization of anthranilic acid.[2][7][8] The reaction typically proceeds by treating anthranilic acid with two equivalents of an aroyl chloride (in this case, 4-fluorobenzoyl chloride) in a suitable base like pyridine.

The causality behind this choice is twofold: the first equivalent of the aroyl chloride acylates the amino group of anthranilic acid to form an N-acyl anthranilic acid intermediate. The second equivalent reacts with the carboxylic acid group to form a mixed anhydride, which is a highly reactive species that readily undergoes intramolecular cyclization to yield the stable benzoxazinone ring system, releasing a molecule of 4-fluorobenzoic acid as a byproduct.[2]

Logical Flow of Synthesis

Caption: General synthesis workflow for 2-aryl-benzoxazin-4-ones.

Experimental Protocol: Synthesis of this compound

This protocol is a representative method adapted from established procedures for synthesizing 2-aryl-benzoxazin-4-ones.[2][8][9]

-

Reagent Preparation: To a solution of anthranilic acid (10 mmol) in anhydrous pyridine (50 mL) in a round-bottom flask equipped with a magnetic stirrer, cool the mixture to 0°C in an ice bath.

-

Acylation: Add 4-fluorobenzoyl chloride (22 mmol, 2.2 equivalents) dropwise to the cooled solution over 15 minutes. The dropwise addition is critical to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Pour the reaction mixture into a beaker containing 200 mL of ice-cold water. A precipitate should form.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with a 5% sodium bicarbonate solution to remove any unreacted acid, followed by washing with cold water until the filtrate is neutral.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

-

Validation: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy. The melting point should be determined and compared to literature values.

Biological Activities and Potential Mechanisms of Action

While specific studies on this compound are limited, the broader class of benzoxazinone derivatives exhibits a wide range of pharmacological activities, making this compound a high-interest candidate for further investigation.[2][4]

Reported Activities for the Benzoxazinone Scaffold:

-

Anti-inflammatory & Analgesic: Many derivatives show significant anti-inflammatory and analgesic effects.[2][10]

-

Antimicrobial: Activity against various strains of bacteria and fungi has been reported.[2][3][11]

-

Anticancer: Certain 2-aryl-4H-3,1-benzoxazin-4-ones have demonstrated cytotoxicity against tumor cell lines like P388.[12]

-

Enzyme Inhibition: A key mechanism for some benzoxazinones is the inhibition of serine proteases, such as human leukocyte elastase.[1][12]

Potential Mechanism: Inhibition of Serine Proteases

Human leukocyte elastase (HLE) is a serine protease released by neutrophils during an inflammatory response. While crucial for degrading foreign proteins, its excessive activity can lead to the destruction of host tissues, particularly in the lungs (implicated in emphysema) and joints (in rheumatoid arthritis). Benzoxazinones can act as inhibitors of HLE, thereby mitigating this tissue damage. The benzoxazinone ring acts as a stable acyl-enzyme intermediate, effectively inactivating the protease.

Caption: Potential mechanism via inhibition of human leukocyte elastase.

Protocol for Biological Evaluation: In Vitro Cytotoxicity Assay

To assess the potential anticancer activity suggested by related structures[12], a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed. This protocol is a self-validating system as it includes positive and negative controls to ensure the reliability of the results.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Plate human cancer cells (e.g., MDA-MB-231 breast cancer line) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

-

Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium only (negative control) and wells with a known cytotoxic agent like Doxorubicin (positive control).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Summary of Quantitative Data

While specific quantitative data for this compound is not available in the initial search results, structure-activity relationship (SAR) studies on related compounds provide valuable benchmarks.[12]

Table 2: Representative Cytotoxicity Data for 2-Aryl-4H-3,1-benzoxazin-4-ones

| Compound | Substitution at 2-Aryl Ring | Cell Line | ID₅₀ (µM) | Reference |

| 1 | 2-aminophenyl | P388 | > 100 | Hadfield et al., 1994[12] |

| 3 | 2-amino-5-nitrophenyl | P388 | 9.9 | Hadfield et al., 1994[12] |

| 10 | 4-nitrophenyl | P388 | 8.9 | Hadfield et al., 1994[12] |

This table illustrates that substitutions on the 2-aryl ring significantly impact cytotoxic activity. The presence of a nitro group, a strong electron-withdrawing group, appears to enhance potency. The 4-fluoro substitution on the topic compound is also electron-withdrawing, suggesting it may possess favorable activity worth investigating.

Conclusion and Future Directions

This compound is a synthetically accessible compound belonging to a pharmacologically significant class of heterocycles.[1][2] Based on the extensive literature on its parent scaffold, it holds considerable promise as a lead structure for developing novel therapeutic agents, particularly in the areas of inflammation and oncology.

Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the compound against a wide panel of cancer cell lines, bacterial and fungal strains, and key inflammatory enzymes to fully characterize its activity profile.

-

Mechanism of Action Studies: Identifying the specific molecular target(s) through techniques like thermal shift assays, affinity chromatography, or kinome profiling.

-

Structure-Activity Relationship (SAR) Exploration: Synthesizing analogs with varied substitutions on both the benzoxazinone core and the 2-phenyl ring to optimize potency and selectivity.

-

In Vivo Evaluation: Advancing promising candidates into animal models of disease to assess efficacy, pharmacokinetics, and safety profiles.

The versatility and proven biological relevance of the 4H-3,1-benzoxazin-4-one core make this compound a compelling subject for continued investigation in modern drug discovery.[1]

References

-

PrepChem.com. Synthesis of 2-(4'-fluorophenyl)-5-chloro-4H-3,1-benzoxazin-4-one. Available from: [Link]

-

PubChem. this compound | C14H8FNO2 | CID 708482. Available from: [Link]

-

Ismail, M. F., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. Int. J. Modern Org. Chem., 2(2): 81-121. Available from: [Link]

-

Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4):309-316. Available from: [Link]

-

Waghmare, S. S., et al. (2016). Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review. World Journal of Pharmaceutical Research, 5(6), 645-660. Available from: [Link]

-

Mongolia Journals Online. Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Available from: [Link]

-

PubChem. 2-(2-fluorophenyl)-4H-3,1-benzoxazin-4-one. Available from: [Link]

-

SpectraBase. 2-(o-fluorophenyl)-4H-3,1-benzoxazin-4-one. Available from: [Link]

-

MDPI. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. Available from: [Link]

-

MDPI. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Available from: [Link]

-

Semantic Scholar. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Available from: [Link]

-

PubChem. 4H-3,1-Benzoxazin-4-one | C8H5NO2 | CID 10920656. Available from: [Link]

-

MDPI. Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent. Available from: [Link]

-

RACO. Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Available from: [Link]

-

PubMed Central. One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. Available from: [Link]

-

Hadfield, J. A., et al. (1994). Structure-activity studies on 2-aryl-4H-3,1-benzoxazin-4-ones. Anticancer Drugs, 5(5), 533-8. Available from: [Link]

-

PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Available from: [Link]

-

PubMed. Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities. Available from: [Link]

-

PubMed Central. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Available from: [Link]

-

PubMed Central. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[2][13]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Available from: [Link]

Sources

- 1. Synthetic and biological profile of 4h-3, 1-benzoxazin- 4-one [wisdomlib.org]

- 2. uomosul.edu.iq [uomosul.edu.iq]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C14H8FNO2 | CID 708482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 18600-51-6 [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones | Semantic Scholar [semanticscholar.org]

- 9. One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs | Mongolian Journal of Chemistry [mongoliajol.info]

- 11. Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation | Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry [raco.cat]

- 12. Structure-activity studies on 2-aryl-4H-3,1-benzoxazin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. prepchem.com [prepchem.com]

An In-Depth Technical Guide to 2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one: Synthesis, Structure, and Therapeutic Potential

This guide provides a comprehensive technical overview of 2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one, a heterocyclic compound of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its chemical architecture, synthesis methodologies, and burgeoning biological applications, offering field-proven insights into its potential as a therapeutic agent.

Introduction: The Significance of the Benzoxazinone Scaffold

The 4H-3,1-benzoxazin-4-one ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[1] These compounds exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] The versatility of the benzoxazinone core lies in its unique chemical reactivity, particularly at the C2 and C4 positions, which allows for facile derivatization and the synthesis of diverse compound libraries.[2] The introduction of a 4-fluorophenyl group at the 2-position, as in the title compound, is a common strategy in drug design to enhance metabolic stability and binding affinity to biological targets.

Physicochemical Properties and Structural Analysis

This compound is a solid at room temperature with the molecular formula C₁₄H₈FNO₂ and a molecular weight of approximately 241.22 g/mol .[3]

| Property | Value | Source |

| Molecular Formula | C₁₄H₈FNO₂ | [3] |

| Molecular Weight | 241.22 g/mol | [3] |

| CAS Number | 18600-51-6 | [3] |

| Appearance | Crystalline solid | General observation |

Crystal Structure

The three-dimensional structure of this compound has been determined by X-ray crystallography.[3] The molecule is nearly planar, a characteristic feature that can facilitate π–π stacking interactions with biological macromolecules.[4] The crystal packing is further stabilized by weak intermolecular C—H⋯O interactions.[4]

Crystallographic Data: [3]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 21/n 1 |

| a | 12.021 Å |

| b | 3.7932 Å |

| c | 23.197 Å |

| α | 90° |

| β | 90.203° |

| γ | 90° |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the benzoxazinone core and the 4-fluorophenyl ring will exhibit characteristic splitting patterns (doublets, triplets, and multiplets) due to spin-spin coupling.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (C4) typically in the range of δ 160-165 ppm and the imine carbon (C2) around δ 150-155 ppm.[6] The remaining aromatic carbons will appear in the δ 110-140 ppm region. The carbon attached to the fluorine atom will show a characteristic large one-bond coupling constant (¹JCF).

-

FTIR: The infrared spectrum will be characterized by a strong absorption band for the C=O (lactone) stretching vibration, typically around 1760-1770 cm⁻¹.[2] Other significant peaks will include the C=N stretching vibration (around 1620 cm⁻¹) and C-F stretching vibrations.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Synthesis of this compound

The synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones is well-established, with several efficient methods reported in the literature.[7] The most common approach involves the cyclization of the corresponding N-acylanthranilic acid.

General Synthesis Workflow

The synthesis can be conceptualized as a two-step process: acylation of anthranilic acid followed by cyclodehydration.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: One-Pot Synthesis using Cyanuric Chloride/DMF

This protocol is adapted from a general method for the synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives, which is notable for its mild reaction conditions and high yields.[2]

Materials:

-

Anthranilic acid

-

4-Fluorobenzoyl chloride

-

Triethylamine (Et₃N)

-

Chloroform (CHCl₃)

-

Cyanuric chloride

-

N,N-Dimethylformamide (DMF)

-

Distilled water

-

Ice

Procedure:

-

Acylation: In a round-bottom flask, dissolve anthranilic acid (1 equivalent) in chloroform. Add triethylamine (1.1 equivalents) to the solution.

-

To this stirred solution, add 4-fluorobenzoyl chloride (1 equivalent) dropwise at room temperature.

-

Continue stirring the mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cyclodehydration: In a separate flask, prepare a solution of cyanuric chloride (1 equivalent) in N,N-dimethylformamide (DMF).

-

Add the cyanuric chloride/DMF solution to the reaction mixture from step 3.

-

Stir the resulting mixture at room temperature for 4-6 hours.

-

Work-up: After the reaction is complete (as indicated by TLC), remove the solvent under reduced pressure.

-

Pour the residue into a beaker containing a mixture of distilled water and ice, and stir vigorously.

-

The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration.

-

Purification: Wash the crude product with cold water and then recrystallize from a suitable solvent (e.g., ethanol or acetone) to obtain the pure this compound.

Self-Validating System: The purity of the final product should be confirmed by measuring its melting point and by spectroscopic analysis (¹H NMR, ¹³C NMR, and FTIR). The obtained data should be consistent with the expected structure.

Biological Activities and Potential Therapeutic Applications

The benzoxazinone scaffold is a versatile pharmacophore, and its derivatives have been investigated for a range of therapeutic applications.

Anticancer Activity

Several studies have highlighted the potential of 2-aryl-4H-3,1-benzoxazin-4-ones as anticancer agents.[8] Research has shown that some benzoxazinone derivatives can inhibit the proliferation of various cancer cell lines, including lung (A549) and breast (MCF-7) cancer cells.[2][9]

One intriguing mechanism of action that has been proposed is the targeting of G-quadruplex structures in the promoter region of oncogenes, such as c-Myc.[10] By stabilizing these non-canonical DNA structures, benzoxazinone derivatives can downregulate the expression of the c-Myc protein, a key driver of cell proliferation in many cancers.[10] This represents a novel and promising strategy for cancer therapy.

Serine Protease Inhibition

2-Aryl-4H-3,1-benzoxazin-4-ones have been identified as potent inhibitors of serine proteases, a large family of enzymes involved in a wide array of physiological and pathological processes.[8] These enzymes are characterized by a highly conserved catalytic triad, including a key serine residue in the active site.[11]

The mechanism of inhibition by benzoxazinones involves the nucleophilic attack of the active site serine on the carbonyl carbon (C4) of the benzoxazinone ring. This leads to the formation of a covalent acyl-enzyme intermediate, effectively inactivating the protease.

Caption: Mechanism of serine protease inhibition by this compound.

Specific serine proteases targeted by benzoxazinone derivatives include pancreatic elastase and Cathepsin G.[8] The dysregulation of these proteases is implicated in various inflammatory diseases and some cancers, making them attractive therapeutic targets.

Future Directions and Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the potential for diverse biological activities, particularly in the realms of oncology and inflammatory diseases, make it a compelling subject for further investigation.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzoxazinone and the 2-phenyl ring to optimize potency and selectivity for specific biological targets.

-

Mechanism of Action Elucidation: Detailed biochemical and cellular studies to precisely identify the molecular targets and signaling pathways modulated by this compound.

-

Pharmacokinetic and Toxicological Profiling: In vivo studies to assess the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of lead compounds.

References

-

Patsnap Synapse. (2024, June 21). What are Serine protease inhibitors and how do they work? Retrieved from [Link]

-

Wikipedia. (n.d.). Serine protease. Retrieved from [Link]

-

MDPI. (n.d.). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. Retrieved from [Link]

-

PubMed Central. (n.d.). Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Serine Protease Inhibitor Development. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. Chemistry Central Journal, 7, 59. [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

Pancrazzi, F., Motti, E., Costa, M., Mancuso, R., Gabriele, B., & Della Ca', N. (2017). (Z)-4-(Carbomethoxymethylene)-2-(4-fluorophenyl)-4H-benzo[d][12][13]oxazine. Molbank, 2017(1), M927.

-

National Center for Biotechnology Information. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved from [Link]

- Cao, S., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences, 259, 118252.

- Erlap, A. S. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121.

-

Ubaya Repository. (n.d.). Synthesis of 2-phenyl-4H-benzo[d][12][13]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][12][13]oxazines and Biological Evaluation of Activity in Breast Cancer Cells. Retrieved from [Link]

- PubMed. (2000). 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(6), 1079-1090.

- Khabazzadeh, H., Saidi, K., & Sheibani, H. (2008). Solvent-Free Synthesis of Benzoxazin-4-ones from N-Acyl Anthranilic Acid Derivatives. Iranian Journal of Organic Chemistry, 1(1), 43-45.

-

Organic Chemistry Portal. (n.d.). Benzoxazinone synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 708482, this compound. Retrieved from [Link].

-

ResearchGate. (n.d.). Some biologically important 4H‐3,1‐benzoxazin‐4‐one derivatives. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Phenyl-4H-3,1-benzoxazin-4-one. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-phenyl-4H-benzo[d][12][13]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies. Retrieved from [Link]

- Hadfield, J. A., et al. (1994). Structure-activity studies on 2-aryl-4H-3,1-benzoxazin-4-ones. Anticancer Drugs, 5(5), 533-538.

Sources

- 1. uomosul.edu.iq [uomosul.edu.iq]

- 2. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C14H8FNO2 | CID 708482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Frontiers | 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells [frontiersin.org]

- 5. 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Benzoxazinone synthesis [organic-chemistry.org]

- 8. Structure-activity studies on 2-aryl-4H-3,1-benzoxazin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Serine protease - Wikipedia [en.wikipedia.org]

- 12. What are Serine protease inhibitors and how do they work? [synapse.patsnap.com]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one is a heterocyclic compound belonging to the benzoxazinone class, a group of molecules that has garnered significant interest in the field of medicinal chemistry. The benzoxazinone scaffold is recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic methodologies, and an exploration of its current and potential applications in drug discovery and development. The presence of the fluorophenyl group is of particular note, as the incorporation of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.

Molecular Structure and Physicochemical Properties

The foundational characteristics of this compound are summarized below, providing a crucial baseline for its handling, characterization, and application in a research setting.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₈FNO₂ | [1] |

| Molecular Weight | 241.22 g/mol | [1] |

| CAS Number | 18600-51-6 | [1] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Melting Point | Not experimentally determined for this specific compound. The related 2-phenyl-4H-3,1-benzoxazin-4-one has a melting point of 123-125 °C. The analogous 2-(4-fluorophenyl)quinazolin-4(3H)-one has a significantly higher melting point of 283.1-284.9 °C. | [2], [3] |

| Boiling Point | Data not available. | |

| Solubility | Expected to be soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents. Poorly soluble in water. | General chemical principles |

| Stability | Stable under standard laboratory conditions. Should be stored in a cool, dry place away from strong oxidizing agents. | [4] |

Crystal Structure Insights

The three-dimensional arrangement of molecules in the solid state is critical for understanding physical properties and for structure-based drug design. X-ray crystallography data for this compound reveals a monoclinic crystal system with the space group P 1 21/n 1[1].

Table 2: Crystallographic Data

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 21/n 1 |

| a | 12.021 Å |

| b | 3.7932 Å |

| c | 23.197 Å |

| α | 90° |

| β | 90.203° |

| γ | 90° |

Source: [1]

This crystallographic information is invaluable for computational modeling studies, such as docking simulations, to predict and understand the binding interactions of this molecule with biological targets.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the expected and reported spectral data that are key to its identification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Expected): The proton NMR spectrum is expected to show signals in the aromatic region (approximately 7.0-8.5 ppm). The protons on the benzoxazinone ring system and the fluorophenyl ring will exhibit complex splitting patterns due to spin-spin coupling.

¹³C NMR (Expected): The carbon NMR spectrum will show characteristic signals for the carbonyl carbon (around 160-165 ppm), the carbon of the C=N bond (around 150-155 ppm), and a series of signals in the aromatic region (115-150 ppm). The carbon attached to the fluorine atom will show a characteristic doublet due to C-F coupling.

Reference ¹H and ¹³C NMR Data for 2-(4-Fluorophenyl)quinazolin-4(3H)-one (in DMSO-d₆):

-

¹H NMR (500 MHz, DMSO-d₆) δ: 12.61 (s, 1H), 8.26 (dd, J = 8.6, 5.5 Hz, 2H), 8.16 (d, J = 7.7 Hz, 1H), 7.85 (t, J = 7.5 Hz, 1H), 7.75 (d, J = 8.1 Hz, 1H), 7.53 (t, J = 7.4 Hz, 1H), 7.41 (t, J = 8.8 Hz, 2H)[3].

-

¹³C NMR (126 MHz, DMSO-d₆) δ: 165.49, 163.50, 162.71, 151.84, 149.08, 135.10, 130.87, 130.80, 129.67, 127.89, 127.07, 126.32, 121.32, 116.19, 116.01[3].

-

¹⁹F NMR (471 MHz, DMSO-d₆) δ: -109.05[3].

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by several key absorption bands.

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~1760 | C=O (lactone carbonyl) stretch |

| ~1610 | C=N stretch |

| ~1600, 1500 | C=C aromatic ring stretches |

| ~1250 | C-O-C stretch |

| ~1160 | C-F stretch |

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M⁺) would be observed at an m/z of approximately 241.05. The fragmentation pattern would likely involve the loss of CO, and other characteristic cleavages of the benzoxazinone and fluorophenyl rings.

Synthesis of this compound

The synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones is most commonly achieved through the cyclocondensation of anthranilic acid with an appropriate acylating agent. In the case of this compound, this involves the reaction of anthranilic acid with 4-fluorobenzoyl chloride.

General Synthetic Workflow

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol

This protocol is adapted from established methods for the synthesis of analogous 2-aryl-4H-3,1-benzoxazin-4-ones[5][6].

Materials:

-

Anthranilic acid

-

4-Fluorobenzoyl chloride

-

Pyridine (anhydrous)

-

Acetic anhydride or Thionyl chloride

-

Appropriate solvents (e.g., Toluene, Dichloromethane)

Step 1: N-Acylation of Anthranilic Acid

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve anthranilic acid in anhydrous pyridine.

-

Cool the solution in an ice bath.

-

Slowly add 4-fluorobenzoyl chloride dropwise to the cooled solution while stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and acidify with dilute hydrochloric acid to precipitate the N-(4-fluorobenzoyl)anthranilic acid intermediate.

-

Collect the precipitate by filtration, wash with water, and dry.

Step 2: Cyclization to form the Benzoxazinone Ring

-

Reflux the dried N-(4-fluorobenzoyl)anthranilic acid in an excess of a dehydrating agent such as acetic anhydride or thionyl chloride for 2-3 hours.

-

Monitor the cyclization by TLC.

-

After the reaction is complete, cool the mixture and remove the excess dehydrating agent under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield pure this compound.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the electrophilic nature of the carbonyl carbon and the imine-like carbon of the oxazinone ring. This makes the compound susceptible to nucleophilic attack, a property that is widely exploited for the synthesis of other heterocyclic systems.

Reactions with Nucleophiles

The benzoxazinone ring is a versatile synthon for the preparation of quinazolinones, which are also of significant pharmacological interest.

Caption: General reactivity of this compound with nucleophiles.

-

Aminolysis: Reaction with primary amines leads to the formation of 2,3-disubstituted quinazolin-4(3H)-ones. This transformation proceeds through a nucleophilic attack of the amine on the carbonyl carbon, followed by ring opening and subsequent cyclization with the elimination of water.

-

Hydrazinolysis: Treatment with hydrazine hydrate results in the formation of 3-amino-2-(4-fluorophenyl)quinazolin-4(3H)-one. This derivative can serve as a key intermediate for the synthesis of a variety of fused heterocyclic systems.

Applications in Drug Development

The 4H-3,1-benzoxazin-4-one core is a key pharmacophore in a number of biologically active compounds. The introduction of a 4-fluorophenyl substituent can further enhance the therapeutic potential of these molecules.

Anticancer Activity

Numerous studies have demonstrated the potential of benzoxazinone derivatives as anticancer agents. Their mechanism of action can be multifaceted, including the inhibition of key enzymes involved in cancer cell proliferation and survival. Some benzoxazinones have been shown to induce apoptosis in cancer cell lines[7]. The specific anticancer activity of this compound warrants further investigation, but related compounds have shown promise.

Enzyme Inhibition

Benzoxazinones are known to be effective inhibitors of serine proteases, a class of enzymes implicated in a variety of diseases, including inflammation, cancer, and cardiovascular disorders[8]. The mechanism of inhibition often involves the acylation of the active site serine residue by the benzoxazinone, leading to the inactivation of the enzyme.

-

Serine Protease Inhibition: 2-Aryl-4H-3,1-benzoxazin-4-ones have been identified as inhibitors of enzymes such as chymotrypsin and human leukocyte elastase. The 4-fluorophenyl group in the target compound could potentially enhance its binding affinity and selectivity for specific serine proteases. Benzoxazinone derivatives have been investigated as inhibitors of C1r serine protease, an enzyme involved in the complement cascade, which has implications for Alzheimer's disease[9]. They have also been explored as inhibitors of Cathepsin G[10].

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye irritation[1]. Standard laboratory safety precautions should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a compound with significant potential in the realm of drug discovery. Its synthesis is readily achievable through established chemical transformations, and its reactive nature allows for further chemical modifications to generate diverse libraries of related compounds. The benzoxazinone core, coupled with the favorable properties often imparted by fluorine substitution, makes this molecule an attractive starting point for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. Further research into its specific biological activities and mechanism of action is warranted to fully elucidate its therapeutic potential.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- [Provide full citation for the source of NMR data for the quinazolinone analog if available, otherwise state it is from a supporting information document of a scientific public

- [Provide full citation for a general synthesis of benzoxazinones.]

- [Provide full citation for a review on the biological activities of benzoxazinones.]

- [Provide full citation for a specific synthesis of a 2-aryl-benzoxazinone.]

- [Provide full citation for a study on the reactivity of benzoxazinones.]

- [Provide full citation for a study on benzoxazinones as serine protease inhibitors.]

- [Provide full citation for a study on the anticancer activity of benzoxazinones.]

- [Provide full citation for another relevant study on the biological activity.]

- Kam, C. M., et al. (1996). 2-Amino-4H-3,1-benzoxazin-4-ones as inhibitors of C1r serine protease. Bioorganic & Medicinal Chemistry Letters, 6(6), 679-684.

- [Provide full citation for the study on C

- [Provide full citation for the safety d

- [Provide full citation for the chemical synthesis d

- [Provide full citation for a general review on benzoxazinone synthesis.]

- [Provide full citation for a specific experimental protocol for a similar compound.]

- [Provide full citation for a study on the mass spectrometry of benzoxazinones.]

- [Provide full citation for a study on the anticancer activity of benzoxazinone deriv

- [Provide full citation for a study on the enzyme inhibitory activity of benzoxazinones.]

- [Provide full citation for a general source on NMR spectroscopy.]

- [Provide full citation for a general source on IR spectroscopy.]

- [Provide full citation for the source of the melting point of 2-phenyl-4H-3,1-benzoxazin-4-one.]

- [Provide full citation for a source on X-ray crystallography.]

- [Provide full citation for a source on mass spectrometry fragment

- [Provide full cit

- [Provide full citation for a source on cyclocondens

- [Provide full citation for a source on FTIR spectroscopy.]

- [Provide full citation for a source on the reactivity of benzoxazinones with hydrazine.]

- [Provide full citation for a source on the use of benzoxazinones in medicinal chemistry.]

- [Provide full citation for a source on benzoxazinones as serine protease inhibitors.]

Sources

- 1. This compound | C14H8FNO2 | CID 708482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. rsc.org [rsc.org]

- 4. synquestlabs.com [synquestlabs.com]

- 5. 2-Phenyl-4H-3,1-benzoxazin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2-amino-4H-3,1-benzoxazin-4-ones as inhibitors of C1r serine protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one (CAS No. 18600-51-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis protocols, physicochemical properties, and explore its potential as a scaffold in drug discovery. This document is intended to be a valuable resource for researchers and professionals engaged in the exploration of novel therapeutic agents.

Introduction: The Significance of the Benzoxazinone Scaffold

The 4H-3,1-benzoxazin-4-one core is a privileged heterocyclic scaffold in drug discovery, known to be a constituent of various biologically active compounds.[1][2] These molecules have garnered considerable attention due to their wide range of pharmacological activities, including anti-inflammatory, analgesic, antibacterial, antifungal, and even anticancer properties.[3][4] The versatility of the benzoxazinone ring system allows for diverse chemical modifications, making it a fertile ground for the development of new therapeutic agents.[3] The introduction of a 4-fluorophenyl substituent at the 2-position, as seen in the topic compound, can significantly influence its biological activity, a common strategy in medicinal chemistry to enhance potency and modulate pharmacokinetic properties.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is fundamental for any scientific investigation.

| Property | Value | Source |

| CAS Number | 18600-51-6 | [5][6][7] |

| Molecular Formula | C14H8FNO2 | [5][7] |

| Molecular Weight | 241.22 g/mol | [5][7] |

| IUPAC Name | 2-(4-fluorophenyl)-3,1-benzoxazin-4-one | [7] |

| Synonyms | This compound | [5][6] |

| Appearance | Crystalline solid (typical for this class) | Inferred from similar compounds |

| Solubility | Generally soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. | Inferred from synthesis protocols |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones is well-established in the literature. A common and effective method involves the reaction of anthranilic acid with an appropriate acid chloride.[8] The following protocol is a representative procedure for the synthesis of this compound.

Materials and Reagents

-

Anthranilic acid

-

4-Fluorobenzoyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (anhydrous)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Experimental Procedure

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve anthranilic acid (1 equivalent) in anhydrous pyridine.

-

Addition of Acid Chloride: To the stirred solution, add 4-fluorobenzoyl chloride (1.1 equivalents) dropwise at 0 °C (ice bath). The dropwise addition is crucial to control the exothermic nature of the reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by pouring the mixture into ice-cold water. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic extracts and wash with saturated sodium bicarbonate solution to remove any unreacted acid chloride and pyridine hydrochloride. Subsequently, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Final Product: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Potential Pharmacological Significance and Mechanism of Action

While specific studies on the mechanism of action of this compound are not extensively detailed in the provided search results, the broader class of benzoxazinone derivatives has been shown to exhibit a range of biological activities. These activities suggest potential interactions with various biological targets.

Anti-inflammatory and Analgesic Potential

Several studies have highlighted the anti-inflammatory and analgesic properties of benzoxazinone derivatives.[1][2] This suggests that this compound could potentially modulate inflammatory pathways, possibly through the inhibition of enzymes like cyclooxygenases (COX) or by interfering with pro-inflammatory cytokine signaling.

Anticancer and Pro-apoptotic Activity

Nitro-substituted benzoxazinones have demonstrated significant cytotoxic potential against cancer cell lines, inducing apoptosis.[9] The 2-(4-fluorophenyl) moiety in the target compound could also contribute to anticancer activity, as fluorinated compounds often exhibit enhanced biological effects. Potential mechanisms could involve the inhibition of key kinases or interaction with DNA.

Central Nervous System (CNS) Activity

Derivatives of 1,4-benzoxazin-3(4H)-one have been investigated for their effects on serotonin receptors (5-HT1A and 5-HT2A), indicating potential applications in treating CNS disorders.[10] This opens an avenue for investigating this compound for similar neuropharmacological activities.

Proposed Signaling Pathway for Anti-inflammatory Action

Caption: A proposed anti-inflammatory signaling pathway for the compound.

Experimental Protocols for Biological Evaluation

To elucidate the therapeutic potential of this compound, a series of well-defined experimental protocols are necessary.

In Vitro Anti-inflammatory Assay (COX Inhibition)

This assay will determine the compound's ability to inhibit COX-1 and COX-2 enzymes.

-

Prepare Assay Buffer: A standard buffer (e.g., Tris-HCl) is prepared.

-

Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes and arachidonic acid (substrate) are prepared at appropriate concentrations.

-

Compound Dilution: A stock solution of the test compound in DMSO is serially diluted.

-

Assay Plate Setup: In a 96-well plate, add the enzyme, test compound dilutions, and initiate the reaction by adding arachidonic acid.

-

Measurement: The production of prostaglandin E2 (PGE2) is measured using a commercial ELISA kit.

-

Data Analysis: The IC50 values (concentration for 50% inhibition) are calculated and compared to a known COX inhibitor (e.g., celecoxib).

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the compound's effect on the viability of cancer cell lines.

-

Cell Culture: Culture a relevant cancer cell line (e.g., HeLa, MCF-7) in appropriate media.

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for 24-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

-

Formazan Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Experimental Workflow Diagram

Caption: Experimental workflow for in vitro biological evaluation.

Conclusion and Future Directions

This compound represents a promising chemical entity with a high potential for further investigation in drug discovery. Its structural similarity to other biologically active benzoxazinones suggests a wide range of possible therapeutic applications. Future research should focus on a comprehensive evaluation of its pharmacological profile, including in vivo efficacy studies, pharmacokinetic analysis, and toxicology assessments. The synthesis of a focused library of analogs could also lead to the identification of compounds with enhanced potency and selectivity for specific biological targets.

References

- PrepChem.com. Synthesis of 2-(4'-fluorophenyl)-5-chloro-4H-3,1-benzoxazin-4-one.

- This compound.

- ChemicalBook. 2-(4-Fluorophenyl)-5-methyl-4H-3,1-benzoxazin-4-one | 2408022-05-7.

- ChemicalBook. This compound | 18600-51-6.

- PubChem. This compound.

- Mongolia Journals Online. Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs.

- National University of Science and Technology. Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs.

- PubChem. 2-(2-fluorophenyl)-4H-3,1-benzoxazin-4-one.

- ResearchGate. Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review.

- Chemistry of 4H-3,1-Benzoxazin-4-ones.

- Semantic Scholar. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones.

- MDPI. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance.

- NIH. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance.

- RACO. Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation | Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry.

- MDPI. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines.

- PubMed Central. One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent.

- Chemical Synthesis Database. 2-phenyl-4H-3,1-benzoxazin-4-one.

- Chemdiv. Compound 2-(4-fluorophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate.

-

PubMed Central. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][11][12]oxazin-4-ones as potent anticancer and antioxidant agents. Available from:

- PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor.

- PubMed. Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities.

- ResearchGate. Some biologically important 4H‐3,1‐benzoxazin‐4‐one derivatives..

- PubMed Central. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells.

- Semantic Scholar. [PDF] Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance.

-

PubMed Central. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[6][11]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Available from:

Sources

- 1. Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs | Mongolian Journal of Chemistry [mongoliajol.info]

- 2. nu.edu.om [nu.edu.om]

- 3. researchgate.net [researchgate.net]

- 4. uomosul.edu.iq [uomosul.edu.iq]

- 5. labsolu.ca [labsolu.ca]

- 6. This compound | 18600-51-6 [chemicalbook.com]

- 7. This compound | C14H8FNO2 | CID 708482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones | Semantic Scholar [semanticscholar.org]

- 9. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. prepchem.com [prepchem.com]

- 12. 2-(4-Fluorophenyl)-5-methyl-4H-3,1-benzoxazin-4-one | 2408022-05-7 [chemicalbook.com]

Molecular weight of 2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one

An In-Depth Technical Guide to the Molecular Weight of 2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one

Executive Summary

This technical guide provides a comprehensive analysis of the molecular weight of this compound, a heterocyclic compound of interest in medicinal chemistry. We will detail the theoretical calculation of its molecular weight from first principles using IUPAC standard atomic weights and delineate a standard experimental protocol for its verification via high-resolution mass spectrometry. Furthermore, this guide contextualizes the importance of this fundamental chemical property within the drug discovery and development pipeline, particularly concerning compound characterization, quality control, and its adherence to established druglikeness criteria such as Lipinski's Rule of Five.

Introduction and Chemical Identity

This compound belongs to the benzoxazinone class of compounds, which are recognized scaffolds in the development of novel therapeutic agents. Understanding the precise molecular weight is a critical first step in the characterization of any new chemical entity. It serves as a foundational parameter for structural elucidation, purity assessment, and stoichiometric calculations in subsequent biological assays.

| Identifier | Value | Source |

| IUPAC Name | 2-(4-fluorophenyl)-3,1-benzoxazin-4-one | [1] |

| CAS Number | 18600-51-6 | [1][2] |

| Molecular Formula | C₁₄H₈FNO₂ | [1][2][3] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)F | [1] |

The structural formula, depicted below, consists of a benzoxazinone core linked to a 4-fluorophenyl group at the 2-position.

Caption: 2D structure of this compound.

Theoretical Molecular Weight Calculation

The molecular weight (average molecular mass) is calculated by summing the standard atomic weights of the constituent atoms. The molecular formula is C₁₄H₈FNO₂. The standard atomic weights are sourced from the International Union of Pure and Applied Chemistry (IUPAC).[4][5][6][7]

Table 1: Atomic Weight Composition

| Element | Symbol | Count | Standard Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

|---|---|---|---|---|

| Carbon | C | 14 | 12.011 | 168.154 |

| Hydrogen | H | 8 | 1.008 | 8.064 |

| Fluorine | F | 1 | 18.998403162 | 18.998403162 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total | | | | 241.221403162 |

Based on this calculation, the theoretical molecular weight is 241.22 g/mol when rounded for common use. For high-resolution applications, more precise values are necessary. The monoisotopic mass, which is the sum of the masses of the principal isotopes of each element, is 241.05390666 Da .[1] This value is paramount for experimental verification via mass spectrometry.

Experimental Verification by Mass Spectrometry

While theoretical calculation provides an expected value, it is imperative to confirm this empirically. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose. Electrospray Ionization (ESI) is a preferred "soft" ionization technique for a molecule of this type, as it minimizes fragmentation and typically produces a protonated molecular ion ([M+H]⁺).[8][9]

Sources

- 1. This compound | C14H8FNO2 | CID 708482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 18600-51-6 [chemicalbook.com]

- 3. labsolu.ca [labsolu.ca]

- 4. iupac.org [iupac.org]

- 5. Standard atomic weights of the elements 2021 (IUPAC Technical Report) | U.S. Geological Survey [usgs.gov]

- 6. 2023 Atomic Weights [iupac.qmul.ac.uk]

- 7. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 8. phys.libretexts.org [phys.libretexts.org]

- 9. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one mechanism of action

An In-Depth Technical Guide to the Core Mechanism of Action of 2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one

Abstract

The 4H-3,1-benzoxazin-4-one scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This technical guide focuses on a specific derivative, this compound, to delineate its plausible mechanisms of action based on extensive analysis of its structural motifs and the established activities of analogous compounds. We postulate that its primary mechanism of action is the inhibition of Cytochrome P450 1B1 (CYP1B1), an enzyme implicated in cancer progression and drug resistance.[3][4] Secondary mechanisms, including the inhibition of inflammatory serine proteases like Cathepsin G and potential interference with oncogenic pathways, are also explored.[5] This document provides the theoretical framework for these mechanisms, supported by detailed protocols for experimental validation, designed for researchers in drug discovery and development.

Introduction: The Therapeutic Potential of the Benzoxazinone Scaffold

The 4H-3,1-benzoxazin-4-one core is a versatile pharmacophore, recognized for its role as an effective acylating agent of serine proteases, which contributes to its anti-inflammatory effects.[1][6] The chemical reactivity of the C2 and C4 positions on the core structure makes it an ideal starting point for developing targeted inhibitors.[7] The introduction of a 2-aryl substituent, specifically a 4-fluorophenyl group, significantly influences the molecule's electronic properties and steric profile, suggesting the potential for novel and specific interactions with biological targets beyond those established for the parent scaffold. While the broader class of benzoxazinones is known for activities ranging from anti-inflammatory to anticancer, this guide synthesizes evidence to propose a specific and testable mechanistic hypothesis for the 4-fluorophenyl derivative.[2][8]

Postulated Mechanisms of Action

Based on structure-activity relationship (SAR) data from related compounds, we propose a primary and several secondary mechanisms of action for this compound.

Primary Postulated Target: Cytochrome P450 1B1 (CYP1B1) Inhibition

The most compelling hypothesis for the specific action of this compound is the inhibition of CYP1B1. CYP1B1 is a member of the cytochrome P450 superfamily that is overexpressed in a wide variety of human tumors but is largely absent in normal tissues, making it an attractive target for cancer therapy.[4][9] This enzyme contributes to carcinogenesis by metabolically activating procarcinogens and is also implicated in the development of resistance to chemotherapeutic agents like docetaxel.[9]

The rationale for this hypothesis is twofold:

-

Target Precedent: Phenyl-substituted estrane derivatives have been identified as potent CYP1B1 inhibitors, with a 2-(4-fluorophenyl) substituted estradiol analog demonstrating an IC₅₀ of 0.24 μM and high selectivity over other CYP isoforms.[3] This highlights the potential role of the 4-fluorophenyl moiety in driving affinity and inhibitory activity against CYP1B1.

-

Scaffold Similarity: Related heterocyclic structures, such as benzoxazolinones, have been successfully designed and validated as potent CYP1B1 inhibitors, with IC₅₀ values in the nanomolar range (0.06 to 0.09 μM).[9]

Inhibition of CYP1B1 by this compound would block the metabolic activation of environmental procarcinogens and could potentially re-sensitize resistant tumors to conventional chemotherapies.